Cas no 976-70-5 (6,7-Dihydrocanrenone)

6,7-Dihydrocanrenone structure
6,7-Dihydrocanrenone structure
Product Name:6,7-Dihydrocanrenone
CAS-Nr.:976-70-5
MF:C22H30O3
MW:342.471807003021
CID:886562
PubChem ID:101931
Update Time:2024-10-25

6,7-Dihydrocanrenone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-oxopregn-4-ene-21,17alpha-carbolactone
    • 10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spi ro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
    • 17&beta
    • 17β
    • 6,7-Dihydrocanrenone
    • 20-spirox-4-ene-3,20-dione
    • 3-(3-oxo-17-beta-hydroxy-4-androsten-17-alpha-yl)propionic acid gamma-lactone
    • spirolactone
    • 3-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)propiolactone
    • 3'-(3-Oxo-17beta-hydroxyandrost-4-en-17alpha-yl)-propionic acid lactone
    • SC 5233
    • 17α-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (6CI, 7CI, 8CI)
    • 17β-Hydroxy-3-oxopregn-4-en-21-carboxylic acid γ-lactone
    • 3-(3-Oxo-17β-hydroxy-4-androsten-17-yl)propionic acid γ-lactone
    • 3-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)propiolactone
    • 3′-(3-Oxo-17β-hydroxyandrost-4-en-17α-yl)-propionic acid lactone
    • omega-(3-Oxo-17-beta-hydroxy-4-androsten-17-alpha-yl) propionic acid lactone
    • 4-17-00-06330 (Beilstein Handbook Reference)
    • BBL033693
    • (1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione
    • EC 213-552-4
    • 3'-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)-PROPIONIC ACID LACTONE
    • EINECS 213-552-4
    • DTXSID10875403
    • NCGC00246184-03
    • 17.alpha.-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone
    • AB00829008-05
    • 3-(3-OXO-17.BETA.-HYDROXYANDROST-4-EN-17.ALPHA.-YL)PROPIOLACTONE
    • 976-70-5
    • HMS2878M21
    • SMR000539898
    • UNII-3N8TCN29OP
    • 3-(3-OXO-17.BETA.-HYDROXY-4-ANDROSTEN-17-YL)PROPIONIC ACID .GAMMA.-LACTONE
    • 3N8TCN29OP
    • NCGC00246184-01
    • (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
    • CHEMBL400534
    • STK801875
    • (2R)-3,4-Dihydro-5H-spiro(androst-4-ene-17,2-furan)-3,5-dione
    • (1R,3AS,3BR,9AR,9BS,11AS)-9A,11A-DIMETHYL-3,3A,3B,4,5,8,9,9B,10,11-DECAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-5',7-DIONE
    • Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)-
    • SC-5233
    • Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, .gamma.-lactone, (17.alpha.)-
    • spriolactone
    • 17-alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone
    • 17.BETA.-HYDROXY-3-OXOPREGN-4-EN-21-CARBOXYLIC ACID .GAMMA.-LACTONE
    • BRN 0043765
    • MLS001164723
    • (8R,9S,10R,13S,14S,17R)-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
    • SPIRONOLACTONE IMPURITY C [EP IMPURITY]
    • (2'R)-3',4'-DIHYDRO-5'H-SPIRO(ANDROST-4-ENE-17,2'-FURAN)-3,5'-DIONE
    • VS-12223
    • AKOS005622474
    • NS00008961
    • SCHEMBL18218188
    • Inchi: 1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1
    • InChI-Schlüssel: UWBICEKKOYXZRG-WNHSNXHDSA-N
    • Lächelt: C[C@]12CC[C@@H]3[C@]4(CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C

Berechnete Eigenschaften

  • Genaue Masse: 342.21949481g/mol
  • Monoisotopenmasse: 342.21949481g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 679
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 6
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topologische Polaroberfläche: 43.4Ų

Experimentelle Eigenschaften

  • Dichte: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 165 ºC
  • Siedepunkt: 522.8±50.0 °C at 760 mmHg
  • Flammpunkt: 228.9±30.2 °C
  • Löslichkeit: Leicht löslich (9,9e-3 g/l) (25°C),
  • Dampfdruck: 0.0±1.4 mmHg at 25°C

6,7-Dihydrocanrenone Sicherheitsinformationen

6,7-Dihydrocanrenone Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
D448720-10mg
6,7-Dihydrocanrenone
976-70-5
10mg
$ 221.00 2023-09-07
TRC
D448720-100mg
6,7-Dihydrocanrenone
976-70-5
100mg
$ 1669.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1619039-30MG
Spironolactone Related Compound C
976-70-5
30mg
¥13902.14 2024-12-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR3135-50MG
Spironolactone Related Compound C
976-70-5
50mg
¥5944.08 2024-12-26
Key Organics Ltd
VS-12223-0.5g
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione
976-70-5 >90%
0.5g
£474.00 2025-02-08
Key Organics Ltd
VS-12223-1g
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione
976-70-5 >90%
1g
£763.00 2025-02-08
Key Organics Ltd
VS-12223-5g
(1R,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione
976-70-5 >90%
5g
£2861.00 2025-02-08
A2B Chem LLC
AW54629-10mg
Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)-
976-70-5
10mg
$333.00 2024-07-18
A2B Chem LLC
AW54629-100mg
Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, g-lactone, (17a)-
976-70-5
100mg
$1719.00 2024-07-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1619039-30MG
976-70-5
30MG
¥21175.73 2023-01-05

6,7-Dihydrocanrenone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Referenz
A novel synthesis of spironolactone. An application of the hydroformylation reaction
Wuts, Peter G. M.; Ritter, Allen R., Journal of Organic Chemistry, 1989, 54(21), 5180-2

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  1 h, 25 °C
Referenz
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, (1993),

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
3-(3-Oxo-4-unsaturated steroid-17α-yl)propionic acid lactones
, Federal Republic of Germany, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Spironolactone process
, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Silicon in synthesis: use of the highly nucleophilic trimethylsilylallyl anion for the synthesis of steroidal 17-spiro-γ-lactones
Ehlinger, Ed; Magnus, Philip, Tetrahedron Letters, 1980, 21(1), 11-14

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
17α-(2-Carboxyethyl)-17β-hydroxy-4-androsten-3-one lactone
, Romania, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
An improved aldactone synthesis
Stefanovic, Milutin; Mladenovic, Slobodan; Rihter, Boris, Glasnik Hemijskog Drustva Beograd, 1979, 44(3), 159-65

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
17β-Hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone
, Netherlands, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Tempo ,  Sodium hypochlorite ,  Hydrogen bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane ,  Water ;  6 h, 10 - 15 °C
Referenz
Method for synthesis of spironolactone intermediate Canrenone
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Tempo ,  Sodium hypochlorite ,  Potassium bromide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane ,  Water ;  6 h, 10 - 15 °C
Referenz
Method for synthesis of testosterone lactone as Spironolactone intermediate
, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  rt → 150 °C; 3 h, 150 °C
1.2 Reagents: Sodium chloride Solvents: Water
Referenz
Method for synthesizing steroid compound, canrenone and spirolactone
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Antiandrogenic activity of some steroid spirolactones
Gella, I. M.; Sergienko, L. Yu.; Cherevko, A. N., Khimiko-Farmatsevticheskii Zhurnal, 1990, 24(12), 29-31

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Steroidal Spiro-γ-lactones That Inhibit 17β-Hydroxysteroid Dehydrogenase Activity in Human Placental Microsomes
Sam, Kay Mane; Auger, Serge; Luu-The, Van; Poirier, Donald, Journal of Medicinal Chemistry, 1995, 38(22), 4518-28

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Steroidal spironolactones
, United States, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
3-(17β-Hydroxy-3-oxoandrost-4-en-17α-yl)propiolactone
, Japan, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Steroid carboxalates
, Federal Republic of Germany, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Lactonization at the 17β-position of steroids
Sturtz, Georges; Yaouanc, Jean Jacques; Krausz, Francois; Labeeuw, Bernard, Synthesis, 1980, (4), 289-91

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
Silicon in synthesis. 10. The (trimethylsilyl)allyl anion: a β-acyl anion equivalent for the conversion of aldehydes and ketones into γ-lactones
Ehlinger, Ed; Magnus, Philip, Journal of the American Chemical Society, 1980, 102(4), 5004-11

Herstellungsverfahren 19

Reaktionsbedingungen
Referenz
3-(17β-Hydroxyandrost-4-en-3-on-17α-yl)propiolactone
, Japan, , ,

6,7-Dihydrocanrenone Raw materials

6,7-Dihydrocanrenone Preparation Products

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